Z-FY-CHO is a specific inhibitor of Cathepsin L (Cat L), a cysteine protease. [, , , , , , , ] It is frequently utilized in scientific research to investigate the role of Cat L in various biological processes, including cancer progression, epithelial-mesenchymal transition (EMT), and osteoclastogenesis. [, , , , , , , ]
Z-FY-CHO is classified as a small molecule inhibitor and is primarily utilized in biochemical research to study the functions of cathepsin L. It is commercially available from various suppliers, including MedChemExpress and Sigma-Aldrich, which provide it for applications related to protease inhibition and related biochemical assays .
The synthesis of Z-FY-CHO typically involves the following steps:
The synthesis parameters, such as temperature, pH, and reaction time, are critical for optimizing yield and purity.
Z-FY-CHO has a molecular formula of C16H17N3O2 and a molecular weight of approximately 285.32 g/mol. Its structure can be represented as follows:
The three-dimensional conformation of Z-FY-CHO allows it to fit into the active site of cathepsin L effectively, blocking substrate access.
Z-FY-CHO primarily acts as an inhibitor in biochemical reactions involving cathepsin L. The mechanism by which it inhibits this enzyme involves:
This selective inhibition is crucial for studying the specific roles of cathepsin L in cellular processes.
The mechanism of action of Z-FY-CHO involves several key pathways:
These mechanisms highlight its potential therapeutic applications in neurodegenerative diseases.
Z-FY-CHO exhibits several notable physical and chemical properties:
These properties are essential for determining suitable experimental conditions for its use in research.
Z-FY-CHO has diverse applications in scientific research:
Z-FY-CHO, chemically designated as N-Benzyloxycarbonyl-L-phenylalanyl-L-tyrosinal, is a synthetic dipeptidyl aldehyde inhibitor with the molecular formula C₂₆H₂₆N₂O₅ and a molecular weight of 446.50 g/mol [3] [7] [9]. Its systematic IUPAC name is benzyl ((S)-1-(((S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate [3] [9]. The compound features a phenylalanine (Phe) residue linked to a tyrosine (Tyr) residue, modified with a benzyloxycarbonyl (Z) N-terminal protecting group and a C-terminal aldehyde (-CHO) functional group [3] [7]. This aldehyde moiety is critical for covalent interaction with the catalytic cysteine residue of cathepsin L [2] [10].
Z-FY-CHO exhibits limited solubility in aqueous solutions but dissolves readily in polar organic solvents such as dimethyl sulfoxide (DMSO; ≥89 mg/mL) and ethanol (≥4 mg/mL) [4] [6]. It remains stable under inert storage conditions at -20°C but is sensitive to moisture and repeated freeze-thaw cycles [1] [5]. The compound’s structural characteristics are summarized below:
Property | Specification |
---|---|
CAS Registry Number | 167498-29-5 |
Molecular Formula | C₂₆H₂₆N₂O₅ |
Exact Molecular Weight | 446.50 g/mol |
Peptide Sequence | Z-Phe-Tyr-CHO |
Purity (Commercial Sources) | ≥95% (HPLC-confirmed) |
Solubility Profile | DMSO (89–100 mg/mL), ethanol (4–50 mg/mL), insoluble in water |
Storage Conditions | -20°C, protected from moisture |
The development of Z-FY-CHO emerged from efforts to design targeted inhibitors of lysosomal cysteine proteases, which play established roles in cancer metastasis and osteoporosis [2] [3] [10]. Early peptide aldehydes (e.g., leupeptin) exhibited broad anti-protease activity but lacked specificity for individual cathepsins [2] [10]. Research in the 1990s demonstrated that dipeptidyl aldehydes with aromatic residues achieved superior selectivity for cathepsin L over related enzymes [5] [7]. A seminal 1996 study identified Z-Phe-Tyr-CHO as a potent inhibitor with nanomolar affinity for cathepsin L, establishing its biochemical efficacy [5].
This compound represented a strategic advance in protease inhibitor design by exploiting cathepsin L’s preference for bulky hydrophobic residues at the P2 and P1 substrate positions (occupied by Phe and Tyr in Z-FY-CHO, respectively) [2] [10]. Subsequent research validated its utility in mechanistic studies of cancer progression, where cathepsin L overexpression facilitates extracellular matrix degradation and metastasis [2] [10]. Notably, Z-FY-CHO became a reference inhibitor for distinguishing cathepsin L’s biological functions from those of other cathepsins in cellular models [2] [6] [10].
Inhibitory Mechanism
Z-FY-CHO functions as a reversible covalent inhibitor of cathepsin L. Its aldehyde group (-CHO) forms a hemithioacetal adduct with the active-site cysteine residue (Cys25 in human cathepsin L), competitively blocking substrate access [2] [10]. This mechanism achieves sub-nanomolar inhibitory potency, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.85 nM against purified cathepsin L [3] [7]. The Z-group (benzyloxycarbonyl) enhances membrane permeability, facilitating cellular uptake without carrier-mediated transport [6] [10].
Selectivity Profiling
Z-FY-CHO exhibits exceptional selectivity for cathepsin L over closely related proteases:
This specificity arises from structural complementarity between Z-FY-CHO’s aromatic dipeptide backbone and cathepsin L’s S2/S1 substrate-binding pockets, which accommodate hydrophobic residues [2] [10]. By contrast, cathepsin B favors basic residues at P2 (e.g., arginine), while calpains require extended peptide substrates [2].
Target Enzyme | IC₅₀ Value | Selectivity Ratio (vs. Cathepsin L) |
---|---|---|
Cathepsin L | 0.85 nM | Reference |
Cathepsin B | 85.1 nM | 100-fold |
Calpain II | 184 nM | 216-fold |
Trypsin | >10,000 nM | >11,700-fold |
Papain | 1,200 nM | 1,400-fold |
Structural Basis of Specificity
Molecular interaction studies reveal that Z-FY-CHO’s phenylalanine side chain occupies cathepsin L’s S2 pocket—a hydrophobic cavity formed by residues Leu69, Ala135, and Met161 [2] [10]. Simultaneously, its tyrosine moiety binds the S1 pocket, with the phenolic hydroxyl group forming hydrogen bonds to Gly68 and Asp162 [2] [10]. The Z-group further stabilizes the complex through hydrophobic interactions with Trp189 near the active site [2]. This multi-point anchoring ensures high-affinity binding (Kᵢ ≈ 0.2 nM) and discriminates against proteases with divergent subsite architectures [10].
In cancer research, this selectivity enables precise interrogation of cathepsin L-dependent processes—including autophagy regulation, E-cadherin cleavage, and collagen degradation—without confounding effects from other cathepsins [1] [2] [10]. The compound’s targeted action thus provides a critical tool for dissecting cathepsin L’s pathophysiological roles [2] [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: